Diiodoselanium
Description
Historical Context and Early Investigations of Binary Selenium-Halogen Compounds
The history of selenium chemistry, following its discovery in 1817 by Jöns Jacob Berzelius, is marked by numerous attempts to synthesize and characterize its binary compounds with halogens. researchgate.netarizona.edu Early researchers successfully prepared various selenium fluorides, chlorides, and bromides, establishing a rich area of inorganic chemistry. However, the synthesis of a simple selenium iodide proved to be a significant challenge.
Initial efforts to prepare selenium iodide by direct fusion of the elements or through reaction of selenium bromide with ethyl iodide did not yield conclusive evidence of its formation. ias.ac.in For a considerable period, simple binary selenium iodides were largely considered non-existent. acs.org Later investigations into the partial pressures of iodine in equilibrium with fused mixtures of selenium and iodine also failed to confirm the existence of a stable selenium iodide compound. electronicsandbooks.com
It was not until the mid-20th century that evidence for the formation of selenium iodides in solution began to emerge. Studies involving the addition of selenium to a solution of iodine in carbon tetrachloride indicated a color change, which was attributed to the formation of a selenium iodide species. ias.ac.in Further research demonstrated that selenium monoiodide could be produced in a dilute solution of selenium chloride in carbon tetrachloride when shaken with dry potassium iodide. ias.ac.in However, this product was found to be highly unstable, especially in the presence of light, readily decomposing back into elemental selenium and iodine. ias.ac.in These early investigations highlighted the inherent instability of the Se-I bond in simple binary compounds and set the stage for more advanced spectroscopic and computational studies to probe their nature.
Conceptual Frameworks for Group 16 Dihalides and Pseudohalides
The properties and stability of dihalides of the Group 16 elements (chalcogens) exhibit clear periodic trends. researchgate.netstackexchange.com Generally, the stability of these dihalides decreases down the group and with increasing atomic number of the halogen. doubtnut.com For instance, the hexafluorides are the only stable hexahalides for the heavier chalcogens. doubtnut.com All Group 16 elements, with the exception of oxygen, are known to form dichlorides and dibromides. stackexchange.com The instability of selenium diiodide is consistent with this trend, where the large size and lower electronegativity of iodine lead to a weaker and more labile Se-I bond compared to Se-Cl or Se-Br bonds.
From a structural standpoint, Group 16 dihalides typically adopt a bent molecular geometry, which can be rationalized by VSEPR theory, with the central chalcogen atom having two bonding pairs and two lone pairs of electrons. psu.edu Computational studies on related compounds, such as dihalogenodimethylselenium (Me2SeX2), provide further insight into the bonding of selenium with iodine. For Me2SeI2, theoretical calculations suggest that a charge-transfer 'spoke' structure is more stable than a hypercoordinate trigonal-bipyramidal geometry. rsc.org This finding underscores the reluctance of selenium to form hypervalent bonds with the less electronegative iodine.
The concept of pseudohalides is also relevant in understanding the broader context of Group 16 chemistry. Pseudohalides are polyatomic anions that exhibit chemical properties similar to true halides. acs.org They can form binary acids with hydrogen and insoluble salts with certain metal ions. acs.org While not directly a pseudohalide, the study of selenium's interactions with pseudohalogenic groups provides a comparative framework for understanding the nature of its bonding with various anionic species.
Research Significance and Scope within Contemporary Main Group Chemistry
Despite its instability, Diiodoselanium and related selenium iodides are of significant interest in contemporary main group chemistry. rsc.orgacs.org Modern research has largely shifted from attempts at bulk isolation to the characterization of these species in solution and as reactive intermediates.
Spectroscopic techniques, particularly 77Se NMR spectroscopy, have been instrumental in identifying selenium iodides in solution. acs.orgresearchgate.net Studies of selenium dissolved in carbon disulfide solutions of iodine have provided clear evidence for the formation of SeI2, alongside other species such as Se2I2 and Se3I2. acs.orgresearchgate.netacs.org These investigations are crucial for understanding the complex equilibria that exist in such solutions and for characterizing the electronic environment of the selenium nucleus in these molecules.
The calculated spectroscopic data for these species, when compared with experimental results, allows for the refinement of computational models. researchgate.netresearchgate.net The study of unstable molecules like SeI2 drives the development of more accurate theoretical methods, including those that account for relativistic effects, which are important for heavier elements like selenium and iodine. researchgate.netresearchgate.net
In the realm of organoselenium chemistry, selenenyl iodides (RSeI) are valuable reagents and intermediates. wikipedia.org While simple alkyl or aryl selenenyl iodides can be unstable, the use of sterically demanding substituents has enabled the synthesis and isolation of stable examples. mdpi.comnih.gov The chemistry of these compounds, which feature the Se-I bond, provides a tangible link to the fundamental properties of the parent SeI2. The reactivity of these species is central to the development of new synthetic methodologies in organic chemistry. researchgate.net For example, selenium dioxide, in the presence of potassium iodide, can be used for the selenation of aromatic compounds, a process that likely involves the in situ formation of selenium-iodine species. beilstein-journals.org
The study of this compound and its derivatives, therefore, continues to be a fertile ground for research, pushing the boundaries of spectroscopic characterization, computational chemistry, and synthetic organoselenium chemistry.
Data Tables
Table 1: 77Se NMR Spectroscopic Data for Selenium Iodides in Carbon Disulfide Solution
| Species | Chemical Shift (ppm, relative to Me2Se) |
| SeI2 | ~915.7 |
| Se2I2 | Not explicitly stated |
| Se3I2 (α-Se) | Not explicitly stated |
| Se3I2 (β-Se) | Not explicitly stated |
Data sourced from studies on Se/I2 eutectic melts and solutions, where the chemical shift is indicative of selenium iodide formation. electronicsandbooks.com
Table 2: Calculated Geometric Parameters for Me2SeI2
| Parameter | Value |
| Structure Type | Charge-transfer Cs-symmetric 'spoke' |
| Se-I Bond Length (Å) | Not explicitly stated |
| Se-C Bond Length (Å) | Not explicitly stated |
| I-Se-I Bond Angle (°) | Not explicitly stated |
| C-Se-C Bond Angle (°) | Not explicitly stated |
Based on quasi-relativistic density functional theory calculations. rsc.org
Structure
2D Structure
Properties
CAS No. |
923029-59-8 |
|---|---|
Molecular Formula |
I2Se+ |
Molecular Weight |
332.78 g/mol |
InChI |
InChI=1S/I2Se/c1-3-2/q+1 |
InChI Key |
QRZOZGLEPLXVQJ-UHFFFAOYSA-N |
Canonical SMILES |
[Se+](I)I |
Origin of Product |
United States |
Synthetic Methodologies for Diiodoselanium and Its Adducts
Direct Synthesis Routes and Equilibrium Considerations
The direct combination of elemental selenium and iodine presents a seemingly straightforward route to diiodoselanium. However, the stability and isolation of selenium iodides are subject to complex equilibrium dynamics.
Reactions Involving Elemental Selenium and Iodine
The direct reaction between elemental selenium and iodine has been a subject of investigation to understand the formation of selenium iodides. Studies of the selenium-iodine system have indicated that under typical solid and liquid phase conditions, there is no strong evidence of chemical interaction to form a stable, isolable this compound compound. mdpi.com The phase diagram of the selenium-iodine system is characterized by a eutectic mixture, suggesting that the components tend to crystallize separately rather than forming a distinct compound. mdpi.com
However, evidence for the existence of selenium iodides, including diselenium (B1237649) diiodide (Se₂I₂) and potentially this compound (SeI₂), has been observed in solution. wikipedia.orgnih.gov Spectroscopic studies, particularly ⁷⁷Se NMR spectroscopy, have been instrumental in identifying these species in solution, where they exist in equilibrium with elemental selenium and iodine. nih.gov The instability of selenium iodides is often attributed to their tendency to disproportionate back to the elemental forms. mdpi.com This equilibrium underscores the challenge in isolating pure this compound from direct elemental reactions under standard conditions.
Synthesis via Ligand-Assisted Coordination
To circumvent the inherent instability of free this compound, ligand-assisted coordination has emerged as a viable synthetic strategy. This approach involves the reaction of a selenium source with iodine in the presence of a Lewis base, which coordinates to the selenium center and stabilizes the resulting adduct.
Various Lewis bases have been employed for this purpose. For instance, N-heterocyclic carbenes (NHCs) and cyclic-alkyl-amino carbenes (cAACs) react with elemental chalcogens, including selenium, to form chalcogenamides. These chalcogenamides can then react with diiodine to yield stable, crystalline diiodine adducts. goettingen-research-online.de In these adducts, the carbene ligand donates electron density to the selenium atom, which in turn forms a bond with the iodine molecule.
Similarly, phosphine (B1218219) oxides have been utilized to form adducts with di(hydroperoxy)alkanes, demonstrating the principle of stabilizing reactive species through coordination. acs.org While not a direct synthesis of a this compound adduct, this illustrates the broader concept of using Lewis bases to stabilize reactive chalcogen-containing molecules. The synthesis of tellurium dihalide adducts with Lewis bases like tetramethylthiourea (B1220291) (tmtu) and phosphines further supports the feasibility of this approach for the heavier chalcogens. scispace.com
Indirect Synthetic Pathways and Precursor Chemistry
Indirect methods provide alternative and often more controlled routes to this compound and its derivatives. These pathways typically involve the use of pre-formed organoselenium compounds or the generation of selenium iodides as transient intermediates in more complex reaction sequences.
Formation from Organoselenium Compounds and Halogenating Agents
A well-established method for generating selenenyl iodides (RSeI), which can be considered as organic derivatives of this compound, is the reaction of organoselenium compounds with a suitable iodinating agent. A common and effective iodinating agent for this purpose is N-iodosuccinimide (NIS). mdpi.comnih.govacs.org
The reaction typically involves the treatment of a selenol (RSeH) or a diselenide (RSeSeR) with NIS. For example, a primary-alkyl-substituted selenenyl iodide was successfully synthesized by the oxidative iodination of a selenol with NIS. mdpi.comnih.gov The use of a sterically demanding substituent on the selenium precursor can enhance the thermal stability of the resulting selenenyl iodide, preventing its disproportionation. mdpi.com The reaction of diphenyldiselenide with iodine also produces phenylselenenyl iodide. wikipedia.org
The general applicability of this method is highlighted by its use in various synthetic contexts, including the preparation of chiral organoselenium compounds and in catalytic enantioselective reactions where a selenium-based catalyst is activated by an iodinating agent. acs.orgnih.gov
| Precursor | Halogenating Agent | Product | Reference |
| Selenol (RSeH) | N-Iodosuccinimide (NIS) | Selenenyl Iodide (RSeI) | mdpi.comnih.gov |
| Diselenide (RSeSeR) | N-Iodosuccinimide (NIS) | Selenenyl Iodide (RSeI) | acs.org |
| Diphenyldiselenide | Iodine (I₂) | Phenylselenenyl Iodide (PhSeI) | wikipedia.org |
Intermediates in Selenium-Iodine Reaction Sequences
For instance, in the iodine-mediated alkoxyselenylation of alkenes using elemental selenium, selenium iodides such as Se₂I₂ are proposed to be the active electrophilic species. nih.gov These intermediates are formed in solution and readily add across the double bond of the alkene. Subsequent reaction steps then lead to the final alkoxyselenylated product.
Another example is the potassium iodide-mediated catalytic selenation of aromatic compounds using selenium dioxide (SeO₂). beilstein-journals.org The proposed mechanism involves several steps where selenium-iodine species are key. Initially, an arylseleninic acid is formed, which is then reduced to a diaryl diselenide. This diselenide is subsequently oxidized by iodine to generate an aryl selenenyl iodide, which then acts as the electrophile in the substitution reaction with the aromatic substrate. beilstein-journals.org The oxidation of carbonyl compounds by selenium dioxide, known as the Riley oxidation, also proceeds through intermediates involving selenium, although not necessarily iodine. youtube.com
Control of Stoichiometry and Product Distribution in Mixed Chalcogen-Halogen Systems
The synthesis of specific mixed chalcogen-halogen compounds requires precise control over the stoichiometry of the reactants and the reaction conditions. The formation of a desired product often competes with the formation of other thermodynamically stable or kinetically favored species.
In the broader context of mixed chalcogen-halogen systems, such as metal chalcohalides, ampoule synthesis with a given stoichiometry of metal, chalcogen, and halogen is a common technique to target specific compositions. rscf.ru The thermodynamic stability of the potential products plays a crucial role in determining the outcome of these high-temperature solid-state reactions. rsc.org For instance, in the tin-selenium system, different stoichiometries like SnSe and SnSe₂ exhibit distinct phase stabilities under varying pressure conditions. acs.org
Controlling stoichiometry is also critical in the synthesis of nanocrystals. For example, in lead chalcogenide nanocrystals, introducing an excess of either lead or selenium can precisely control the carrier type and concentration. acs.org This principle of stoichiometric control to manipulate material properties can be conceptually applied to the synthesis of specific selenium-iodine compounds.
In the direct reaction of selenium and iodine, the equilibrium between the elements and various selenium iodides (SeI₂, Se₂I₂) is sensitive to concentration and solvent. wikipedia.orgnih.gov To favor the formation of a specific species, one might manipulate the molar ratio of the reactants. However, due to the facile disproportionation of selenium iodides, isolating a single stoichiometric compound remains a significant challenge. mdpi.com The use of stabilizing ligands, as discussed in section 2.1.2, is a more effective strategy to control the stoichiometry and isolate well-defined this compound adducts. goettingen-research-online.de
| System | Method of Stoichiometric Control | Outcome | Reference |
| Metal Chalcohalides | Ampoule synthesis with defined reactant ratios | Formation of specific polynuclear complexes | rscf.ru |
| Lead Chalcogenide Nanocrystals | Introduction of excess Pb or Se | Control of carrier type and concentration | acs.org |
| Selenium-Iodine | Manipulation of reactant molar ratios | Shifts equilibrium between Se, I₂, and SeₓIᵧ | nih.gov |
| This compound Adducts | Use of stabilizing ligands | Isolation of well-defined stoichiometric adducts | goettingen-research-online.de |
Molecular Structure, Bonding, and Electronic Architecture of Diiodoselanium
Advanced Structural Characterization using Diffraction Techniques
Diffraction methods are paramount for determining the precise three-dimensional structure of molecules in the solid state.
While pure solid Selenium Diiodide is not readily characterized by X-ray crystallography due to its instability, the structure of the Se-I bond has been extensively studied in various stable crystalline complexes and salts. psu.eduscispace.com These studies provide critical insights into the bonding environment of diiodoselanium.
Researchers have successfully crystallized and analyzed charge-transfer (CT) adducts where SeI₂ acts as a Lewis acid. For instance, the structural elucidation of a charge-transfer adduct with an organoiron-substituted phosphine (B1218219) selenide, [Cp(CO)₂FeP(Se)(OiPr)₂]·I₂, shows a spokelike arrangement of diiodine on the selenium atom. acs.org In this complex, the I-Se bond length is 2.7196(6) Å, and the P−Se−I angle is 102.36(3)°, indicating a nearly tetrahedral geometry around the selenium atom. acs.org The Se−I−I linkage is almost linear at 172.272(17)°. acs.org
Similar charge-transfer complexes have been observed with other donor molecules. Diiodine complexes with selenourea (B1239437) and selenoamides show planar or quasi-perpendicular structures depending on the steric hindrance around the selenium atom. researchgate.net In the reaction between N-methylbenzothiazole-2-thione and diiodine, a crystalline adduct is formed with an S-I bond distance of 2.808(3) Å, indicating a relatively weak charge-transfer interaction. acs.org
The Se-I bond is also characterized in more complex ionic structures. The oxidation of carbene-derived selenium diiodide can lead to the formation of iodonium (B1229267) ion complexes. researchgate.net Additionally, studies on dications containing an Se-Se bridge have been characterized with iodide (I⁻) and triiodide (I₃⁻) as counterions, providing further data on selenium-iodine interactions in the solid state. acs.org The crystal structure of a mercury(II) diiodide complex with triphenyl selenophosphorane also contributes to the understanding of the Hg-Se interaction in the presence of iodide ions. ias.ac.in
| Compound/Complex | Key Structural Feature | Se-I Bond Length (Å) | Relevant Angles (°) | Reference |
|---|---|---|---|---|
| [Cp(CO)₂FeP(Se)(OiPr)₂]·I₂ | Charge-Transfer Adduct | 2.7196(6) | P−Se−I = 102.36(3) | acs.org |
| [(NMBZT)·I₂] | Charge-Transfer Adduct | 2.808(3) (S-I bond) | - | acs.org |
| Selenourea-I₂ Complexes | Charge-Transfer Adduct | Varies (Planar/Perpendicular) | - | researchgate.net |
| [(C₅H₈N₂Se−)₂]²⁺·2I⁻ | Dicationic Salt | Ionic Interaction | - | acs.org |
The geometric parameters of the free SeI₂ molecule have been estimated from theoretical calculations and by analogy with related dihalides. The molecule adopts a bent geometry, consistent with the Valence Shell Electron Pair Repulsion (VSEPR) model for AX₂E₂ systems. guidechem.comjumedicine.com
The Se-I bond length is reported to be approximately 251 picometers (pm). guidechem.com The I-Se-I bond angle is approximately 101°. guidechem.com This angle is smaller than the ideal tetrahedral angle of 109.5°, a deviation caused by the greater spatial requirement of the two lone pairs on the central selenium atom, which repel the bonding pairs more strongly than the bonding pairs repel each other. guidechem.comjumedicine.com While direct experimental data for gas-phase SeI₂ is lacking, studies on selenium dibromide (SeBr₂) by gas-phase electron diffraction show a similar bent structure with a Br-Se-Br angle of 101.6(6)°. psu.edu
| Parameter | Value | Reference |
|---|---|---|
| Molecular Shape | Bent (V-shaped) | guidechem.com |
| Se-I Bond Length | ~251 pm | guidechem.com |
| I-Se-I Bond Angle | ~101° | guidechem.com |
Theoretical Descriptions of Bonding in SeI₂
Theoretical models are essential for rationalizing the observed structures and predicting the electronic behavior of molecules like selenium diiodide.
Valence Bond Theory describes covalent bonding as the overlap of atomic orbitals. byu.edu For SeI₂, the central selenium atom is less electronegative than the iodine atoms. guidechem.com The Lewis structure is constructed by first summing the valence electrons: selenium contributes 6, and each of the two iodine atoms contributes 7, for a total of 20 valence electrons. guidechem.comyoutube.com
The resulting Lewis structure shows the selenium atom forming a single covalent bond with each iodine atom. Each iodine atom has three lone pairs of electrons, and the central selenium atom has two lone pairs. guidechem.comyoutube.com This arrangement satisfies the octet rule for all atoms. youtube.com According to the VSEPR model, the four electron pairs around the central selenium atom (two bonding pairs and two lone pairs) arrange themselves in a tetrahedral electron geometry to minimize repulsion. jumedicine.com The molecular geometry, which only considers the positions of the atoms, is therefore bent or V-shaped. guidechem.com To account for the tetrahedral arrangement of electron pairs, the selenium atom is described as undergoing sp³ hybridization, where its one 4s and three 4p valence orbitals mix to form four equivalent hybrid orbitals. guidechem.combyu.edu
Molecular Orbital (MO) theory provides an alternative description of bonding, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. jumedicine.com For SeI₂, the interaction of the valence orbitals of selenium and the two iodine atoms leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals.
The bonding in SeI₂ involves the formation of two sigma (σ) bonds between the selenium and iodine atoms. guidechem.com The electronic configuration and bent geometry suggest that electron delocalization occurs around the central selenium atom, which influences the compound's stability and reactivity. guidechem.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical behavior of the molecule. The HOMO is expected to have significant lone pair character from the selenium and iodine atoms, while the LUMO would be the corresponding anti-bonding σ* orbital. The energy difference between the HOMO and LUMO dictates the molecule's reactivity towards electrophiles and nucleophiles.
Hypervalency refers to a situation where a main group element forms more bonds than would be expected based on the octet rule, implying an expansion of its valence shell. Selenium, being in the fourth period, has accessible d-orbitals and can form hypervalent compounds, typically in its +4 or +6 oxidation states. scispace.comwikipedia.org
Selenium diiodide (SeI₂) itself is not a hypervalent molecule; the central selenium atom has eight valence electrons and adheres to the octet rule. youtube.com However, the concept is relevant to the broader chemistry of selenium halides. For example, selenium tetrachloride (SeCl₄) and selenium tetrabromide (SeBr₄) are hypervalent species where the selenium atom has a formal count of 10 valence electrons (four bonding pairs and one lone pair). scispace.commdpi.com Such species are often described as having a 10-Se-3 configuration (10 valence electrons around a central selenium atom involved in 3 bonds/lone pairs). researchgate.net Divalent selenium can also interact with other atoms to form hypervalent centers in various organoselenium compounds. wikipedia.org The bonding in these hypervalent molecules is now more accurately described by the three-center, four-electron (3c-4e) bond model rather than invoking d-orbital participation.
Conformational Analysis and Molecular Geometry
The spatial arrangement of atoms within the this compound molecule is a critical determinant of its physical and chemical behavior. A thorough conformational analysis reveals a non-linear structure, which can be rationalized through the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory.
Bent Molecular Geometry and Bond Angles in SeI₂
The molecular geometry of this compound is characterized as bent or V-shaped. guidechem.combyjus.com This arrangement stems from the electronic configuration of the central selenium atom, which is bonded to two iodine atoms. guidechem.com The experimentally determined bond angle between the two selenium-iodine (Se-I) bonds is approximately 101°. guidechem.com This value deviates from the ideal 109.5° angle of a perfect tetrahedral geometry, a direct consequence of the electronic repulsions within the molecule. byjus.com The Se-I bond length is approximately 251 picometers, a measurement influenced by the covalent bonding and the significant atomic radius of iodine. guidechem.com
| Geometric Parameter | Value |
| Molecular Geometry | Bent (V-shaped) |
| I-Se-I Bond Angle | ~101° |
| Se-I Bond Length | ~251 pm |
Intermolecular Interactions and Aggregation in Condensed Phases
In the solid state, individual this compound molecules are subject to intermolecular forces that influence their packing and aggregation. While discrete SeI₂ molecules exist in the gas phase, in condensed phases (liquid and solid), these forces become significant. The primary intermolecular forces at play are van der Waals forces, specifically London dispersion forces, which are expected to be relatively strong due to the large number of electrons in the iodine and selenium atoms.
The aggregation of selenium-containing compounds can be influenced by various factors, including the formation of intermolecular hydrogen bonds in the presence of suitable functional groups or through other non-covalent interactions. nih.gov In the case of pure this compound, the packing in the solid state would be dictated by the optimization of these van der Waals interactions, leading to a crystalline lattice. The specific crystalline structure of SeI₂ in the solid phase is a polymeric chain, which contributes to it being a solid at room temperature, unlike the gaseous sulfur dioxide. quora.com This polymeric nature implies stronger intermolecular forces than those found in molecules that exist as discrete units in the solid state. quora.com
Advanced Spectroscopic Investigations of Diiodoselanium Systems
Electronic Absorption Spectroscopy: UV-Visible Range
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) region is a powerful technique for studying molecules with chromophores, which are parts of a molecule that absorb light. technologynetworks.comwikipedia.org The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy molecular orbital. wikipedia.orgmsu.edu For inorganic compounds like diiodoselanium, these transitions often involve non-bonding (n) or bonding (σ) electrons and their corresponding anti-bonding orbitals (σ*).
Diagnostic Bands Associated with Se-I Functionality
The selenium-iodine (Se-I) bond is the primary chromophore in this compound. Spectroscopic analysis of solutions of iodine in carbon disulfide where selenium is dissolved indicates the formation of selenium iodides, including SeI₂, in equilibrium. researchgate.net The electronic transitions responsible for absorption in the UV-Vis range for such a molecule are typically of the n → σ* or σ → σ* type.
The lone pairs on the iodine and selenium atoms represent the non-bonding (n) electrons. The Se-I single bond represents the bonding (σ) electrons. Because n → σ* transitions require less energy than σ → σ* transitions, they occur at longer wavelengths. msu.edu Therefore, the spectrum of this compound is expected to show characteristic absorption bands corresponding to these transitions. While specific peak maxima (λmax) for pure this compound are not extensively documented in foundational literature, analysis of related selenium-halogen compounds allows for the prediction of absorption regions. The high degree of conjugation in some organic compounds containing selenium can shift absorption into the visible range. msu.edu
Table 1: Predicted Electronic Transitions for this compound Press the button to view the interactive table.
Show Table
| Transition Type | Involved Orbitals | Expected Wavelength Region | Notes |
|---|---|---|---|
| n → σ* | Non-bonding electron (on Se or I) to sigma anti-bonding orbital (Se-I) | Longer wavelength (near-UV to Visible) | Generally lower intensity. |
| σ → σ* | Sigma bonding electron (Se-I) to sigma anti-bonding orbital (Se-I) | Shorter wavelength (far-UV, <200-250 nm) | Generally higher intensity. |
Solvatochromic Effects and Electronic Transitions
Solvatochromism is the phenomenon where the absorption spectrum of a substance shifts in wavelength, intensity, and shape when dissolved in different solvents. wikipedia.org This effect is driven by differential solvation of the solute's electronic ground and excited states, influenced by solvent properties like polarity and hydrogen bonding capacity. wikipedia.orgresearchgate.net
The Se-I bond in this compound is polar due to the difference in electronegativity between selenium and iodine. Consequently, the molecule is expected to exhibit solvatochromic behavior.
Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the electronic transition and shifting the absorption to a longer wavelength.
Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. Increasing solvent polarity will stabilize the ground state more significantly, increasing the energy gap and shifting the absorption to a shorter wavelength. wikipedia.org
For an n → σ* transition in this compound, the ground state is likely to be more stabilized by polar solvents than the excited state, which would lead to a hypsochromic (blue) shift with increasing solvent polarity. While specific experimental data for SeI₂ is limited, this behavior is characteristic of n → σ* transitions in many polar molecules. The study of solvatochromic behavior in various compounds, including ruthenium(II) diimine complexes, demonstrates the utility of this effect in understanding solute-solvent interactions. acs.org
Mass Spectrometry for Compositional Verification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). youtube.com It is invaluable for verifying the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. Techniques like electrospray ionization (ESI-MS) are commonly used to analyze inorganic and organometallic complexes. mdpi.comnih.gov
For this compound (SeI₂), mass spectrometry would first confirm its composition by identifying the molecular ion peak. Selenium has several stable isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), which would result in a characteristic isotopic pattern for any selenium-containing ion, providing definitive evidence of its presence.
Under the energetic conditions within a mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragments provides structural information. semanticscholar.org For a simple triatomic molecule like SeI₂, the fragmentation pathways are straightforward.
Table 2: Hypothetical Mass Spectrometry Fragmentation of this compound (SeI₂) Press the button to view the interactive table.
Show Table
| Ion | Formula | Description | Expected m/z (for ⁸⁰Se and ¹²⁷I) |
|---|---|---|---|
| Molecular Ion | [SeI₂]⁺ | The parent ion of this compound. | 334 |
| Fragment Ion | [SeI]⁺ | Loss of one iodine radical from the molecular ion. | 207 |
| Fragment Ion | [Se]⁺ | Loss of two iodine radicals or I₂ from the molecular ion. | 80 |
| Fragment Ion | [I]⁺ | Iodine cation. | 127 |
Note: The m/z values are calculated using the most abundant isotopes for simplicity. The actual spectrum would show a cluster of peaks for each selenium-containing fragment corresponding to the natural isotopic abundance of selenium.
Other Specialized Spectroscopic Methods for Selenium Chemistry (e.g., X-ray Photoelectron Spectroscopy if relevant data is found)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. ntu.edu.tw XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.
XPS is particularly useful for studying selenium and iodine compounds because the binding energy of the core electrons is sensitive to the chemical environment and oxidation state of the atom. nih.govrsc.org
For this compound, XPS could provide direct evidence of the Se-I bond formation by analyzing the core level spectra of both selenium and iodine.
Selenium (Se 3d): In elemental selenium, the Se 3d peak appears around 55 eV. ntu.edu.twresearchgate.net In a compound like this compound, selenium is in a positive oxidation state, which would cause a shift to a higher binding energy compared to elemental selenium. For instance, in certain selenium-containing polymers, the Se 3d peak shifts from 54.4 eV to 55.2 eV upon reaction. researchgate.net
Iodine (I 3d): The binding energy for iodine's 3d electrons can also be used to probe its chemical state. In compounds where iodine is bonded to a more electropositive element, its binding energy would be lower than in I₂. Conversely, when bonded to a more electronegative element, the binding energy increases. Studies of various iodine compounds show distinct shifts in the I 3d binding energies that can be resolved to identify different chemical environments, such as terminal versus bridging atoms. rsc.org
The observation of shifts in both the Se 3d and I 3d core levels would provide strong evidence for the formation of Se-I bonds and help to characterize the electronic structure of this compound.
Table 3: Representative Core Level Binding Energies (XPS) Press the button to view the interactive table.
Show Table
| Element | Core Level | Compound Type / State | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Selenium | Se 3d | Elemental Se | ~55.0 | ntu.edu.tw |
| Selenium | Se 3d | Se-methionine | Shifted by +0.4 eV vs. standard | nih.gov |
| Selenium | Se 3d | Imidazoline selenone polymer | 54.4 - 55.2 | researchgate.net |
| Iodine | I 3d₅/₂ | I⁻ (in KI) | ~619 | rsc.org |
| Iodine | I 3d₅/₂ | I₂Cl₆ (terminal Cl) | Resolved peaks for different I atoms | rsc.org |
Computational and Theoretical Studies of Diiodoselanium
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and interactions of molecules. mdpi.comnih.gov
These simulations are particularly valuable for understanding how molecules, such as proteins, change their shape and how these changes relate to their function. mdpi.com For instance, MD simulations have been used to investigate the large-scale conformational changes in enzymes and how these are influenced by the binding of other molecules. nih.govrsc.org Although highly detailed, a significant challenge for all-atom MD simulations is reaching the long timescales required to observe many biological processes. biorxiv.org To address this, multiscale approaches that combine all-atom and coarse-grained models are being developed to enhance the sampling of conformational space. biorxiv.org
For a relatively small molecule like diiodoselanium, MD simulations could be employed to study its behavior in different solvent environments or its interaction with other molecules, providing insights into its solution-phase dynamics and intermolecular forces.
Theoretical Spectroscopy: Prediction and Interpretation of Spectroscopic Data
Computational methods are instrumental in predicting and interpreting various types of molecular spectra.
Theoretical calculations can predict spectroscopic parameters that can be compared with experimental data, aiding in the identification and characterization of molecules. nih.govresearchgate.net
NMR Spectroscopy: Computational chemistry software can calculate NMR shielding tensors, which can be converted to chemical shifts. gaussian.com This allows for the prediction of ¹H and ¹³C NMR spectra, although the accuracy can depend on the chosen method and basis set.
IR and Raman Spectroscopy: Vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic coordinates. gaussian.com These calculated frequencies often require scaling to better match experimental values.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. gaussian.com The calculations can also provide information about the nature of the electronic transitions involved. researchgate.net
The combination of experimental and theoretical spectroscopic analysis provides a powerful approach for the comprehensive characterization of chemical compounds. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| Selenium |
| Titanocenyl |
| Diselenolene |
| Carbonyl Sulfide |
| Thiophene |
Table 3: List of Acronyms
| Acronym | Full Form |
| DFT | Density Functional Theory |
| NBO | Natural Bond Orbital |
| NMR | Nuclear Magnetic Resonance |
| IR | Infrared |
| UV-Vis | Ultraviolet-Visible |
| SeI2 | This compound |
| NPA | Natural Population Analysis |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| CC | Coupled Cluster |
| QMC | Quantum Monte Carlo |
| NHO | Natural Hybrid Orbital |
| MD | Molecular Dynamics |
| TD-DFT | Time-Dependent Density Functional Theory |
Validation of Computational Models with Experimental Data
The validation of computational models through comparison with experimental data is a critical step in assessing the accuracy and predictive power of theoretical chemistry. electronicsandbooks.com For this compound (SeI₂), computational models, primarily employing Density Functional Theory (DFT), have been used to predict its molecular structure. These theoretical predictions can be validated against experimentally derived geometrical parameters.
Theoretical calculations using various DFT methods, such as B3PW91 and PBEO with a cc-pVTZ basis set, have been performed to determine the optimized geometry of the SeI₂ molecule. researchgate.net These calculations provide values for the Se-I bond length. researchgate.net Additional theoretical analysis based on Molecular Orbital Theory suggests a bent molecular shape for SeI₂ due to electron-electron repulsion, with the selenium atom undergoing sp³ hybridization to accommodate bonding and lone pairs of electrons. guidechem.com
The primary experimental parameters available for comparison are the bond angle and bond length. The experimentally suggested I-Se-I bond angle is approximately 101°, consistent with a bent geometry. guidechem.com The Se-I bond length is cited to be around 251 pm (2.51 Å). guidechem.com
A comparison of the data reveals a strong correlation between the theoretical models and experimental observations, validating the computational approaches used for this molecule. The calculated bond lengths from DFT methods are in close agreement with the experimental value. For instance, the DFT-PBEO/cc-pVTZ method predicts a bond length of 2.513 Å, which aligns well with the experimental value of 2.51 Å. researchgate.netguidechem.com This agreement lends confidence to the theoretical models' ability to accurately represent the electronic structure and geometry of this compound.
Interactive Table: Comparison of Experimental and Computational Data for SeI₂
| Parameter | Experimental Value | Computational Value | Method/Basis Set |
| Se-I Bond Length | ~251 pm (2.51 Å) guidechem.com | 252.3 pm (2.523 Å) researchgate.net | DFT-B3PW91/cc-pVTZ |
| Se-I Bond Length | ~251 pm (2.51 Å) guidechem.com | 251.3 pm (2.513 Å) researchgate.net | DFT-PBEO/cc-pVTZ |
| I-Se-I Bond Angle | ~101° guidechem.com | Not specified in results | N/A |
Reaction Mechanism Elucidation through Computational Modeling
Detailed computational studies specifically elucidating the reaction mechanisms for the formation and reactivity of this compound (SeI₂) are not extensively available in the reviewed literature. While computational chemistry is a powerful tool for investigating reaction pathways, including transition state analysis and reaction kinetics, such in-depth analyses for SeI₂ have not been prominently reported. ifpenergiesnouvelles.comsmu.edu
Based on the available search results, no specific studies detailing the transition state analysis for the formation or subsequent reactions of this compound (SeI₂) were found. The characterization of transition states is fundamental to understanding reaction barriers and mechanisms, but this information appears to be absent for SeI₂ in the public domain. acenet.edu
Information regarding the energy profiles and reaction kinetics for this compound, as determined by computational modeling, is not available in the provided search results. The construction of reaction energy profiles, which map the energy of a system along the reaction coordinate, and the calculation of kinetic parameters are essential for a complete mechanistic understanding but have not been reported for SeI₂. kit.edu
Reactivity and Transformation Pathways of Diiodoselanium
Formation Mechanisms of Diiodoselanium Complexes and Adducts
The formation of this compound and its derivatives can be achieved through several synthetic routes, often involving the reaction of organoselenium compounds with iodine or the direct reaction of elemental selenium with iodine under specific conditions. These methods lead to the creation of not only the simple SeI₂ molecule but also more complex adducts and stabilized species.
Reactions of Organoselenium Compounds with Molecular Iodine
The interaction between organoselenium compounds, such as diaryl diselenides, and molecular iodine (I₂) is a key method for generating selenium-iodine species. When diaryl diselenides like (p-FC₆H₄)₂Se₂ and (p-ClC₆H₄)₂Se₂ react with diiodine in a 1:1 stoichiometric ratio, species with the empirical formula "RSeI" are formed. researchgate.net Structural analysis has revealed that these are not simple monomeric species but rather charge-transfer (CT) adducts. For instance, the reaction of (p-FC₆H₄)₂Se₂ with I₂ results in (p-FC₆H₄)₂Se₂·I₂, where the Se-Se bond of the diselenide is maintained, and the iodine molecule interacts with one of the selenium atoms. researchgate.net
Similarly, the reaction of (p-ClC₆H₄)SeI with triphenylphosphine (B44618) (Ph₃P) yields a charge-transfer adduct, Ph₃PSe(p-ClC₆H₄)I, which exhibits a T-shaped geometry at the selenium atom. researchgate.net These reactions highlight the ability of the selenium atom in organoselenium compounds to act as a Lewis base, donating electron density to the iodine molecule to form stable adducts. The nature of the resulting selenium-iodine bond can vary, with some being characteristic of charge-transfer interactions and others representing more covalent bonds, which can be stabilized by weak interactions with neighboring iodine atoms. researchgate.net
Iodine can also be used to promote reactions involving organoselenium compounds, leading to the formation of more complex organic structures. For example, the reaction of 2-phenylethynylindole with dibutyl diselenide in the presence of iodine can lead to the formation of 3-iodo-selenophene-condensed indole (B1671886). mdpi.com This transformation proceeds through the selenation of the indole followed by an iodine-promoted electrophilic cyclization. mdpi.com In such reactions, an organoselenenyl iodide (RSeI) species is often proposed as a key intermediate.
Stabilized SeI₂ Species in Solution and Solid State
While simple SeI₂ is elusive, it can be observed and stabilized in certain environments. In carbon disulfide (CS₂) solutions, elemental selenium dissolves in the presence of iodine to form selenium iodides through the equilibrium nSe + I₂ ⇌ SeₙI₂. researchgate.net Selenium-77 NMR spectroscopy has been instrumental in identifying various species in these solutions, including Se₂I₂ and SeI₂, with Se₂I₂ being the predominant selenium iodide formed. researchgate.net
The stabilization of SeI₂ can also be achieved through the formation of adducts. For example, the reaction of certain imidazoline-2-selone derivatives with molecular iodine can yield diiodoselone, which may then disproportionate to form a selone adduct of an iodonium (B1229267) ion. researchgate.net The stability of selenium iodides is often dependent on the solvent and the presence of other coordinating species. For instance, while selenium iodides form in carbon disulfide, there is no evidence for their formation in carbon tetrachloride, where only a weak selenium-iodine complex, possibly Se₈·I₂, is suggested. researchgate.net
In the solid state, selenium-iodine cations have been synthesized and characterized. For example, SeI₃⁺AsF₆⁻ and SeI₃⁺SbF₆⁻ have been prepared from the respective chalcogen, iodine, and either arsenic or antimony pentafluoride in liquid sulfur dioxide. cdnsciencepub.com These salts contain the SeI₃⁺ cation, where selenium is in a +4 oxidation state. The stability of these compounds in the solid state allows for detailed structural analysis through techniques like X-ray crystallography.
Disproportionation and Equilibrium Chemistry of SeI₂
Selenium diiodide, like other selenium halides such as selenium dichloride (SeCl₂) and selenium dibromide (SeBr₂), is known to undergo disproportionation in solution. nih.gov This process involves the simultaneous oxidation and reduction of selenium, leading to a complex equilibrium mixture of different selenium iodide species.
Analysis of selenium solubility in iodine solutions of carbon disulfide indicates the formation of various selenium iodides, including SeI₂, Se₂I₂, and Se₃I₂. researchgate.net The presence of these multiple species is a direct consequence of the equilibrium chemistry governed by the disproportionation of initially formed SeI₂. The equilibrium can be represented by the general equation:
nSe + I₂ ⇌ SeₙI₂
This equilibrium is dynamic, and the relative concentrations of the different selenium iodides depend on factors such as the total concentration of selenium and iodine. Spectrophotometric methods have also suggested the presence of SeI₄ in these solutions, although its detection by NMR is often hindered by low signal intensity and exchange broadening. researchgate.net
The analogous behavior of other selenium dihalides provides further insight into the likely chemistry of SeI₂. For instance, solutions of diselenium (B1237649) dichloride (Se₂Cl₂) and diselenium dibromide (Se₂Br₂) are equilibrium mixtures containing Se₂X₂, SeX₂, and other polymeric species (SeₙX₂). researchgate.net It is reasonable to infer a similar set of equilibria for selenium iodides in solution. The instability of SeI₂ often necessitates its in-situ generation for use in further chemical reactions.
Redox Chemistry of Selenium-Iodine Bonds in SeI₂
The redox chemistry of the selenium-iodine bond is a critical aspect of the reactivity of this compound. This includes the formal oxidation state of selenium within the SeI₂ framework and the electron transfer processes it can undergo.
Investigation of Selenium Oxidation States within SeI₂ Frameworks
Selenium can exist in multiple oxidation states, typically -2, 0, +2, +4, and +6. wikipedia.orgtaylorandfrancis.com In the simple diatomic molecule SeI₂, selenium is formally in the +2 oxidation state. However, the reactivity and stability of SeI₂ are closely linked to the accessibility of other oxidation states, particularly +4.
The formation of selenium-iodine cations, such as SeI₃⁺, demonstrates the ability of selenium to achieve a +4 oxidation state in the presence of iodine and a suitable counter-ion. cdnsciencepub.com These cations are considered to contain a Se(IV)⁺-I covalent bond. The study of these more complex cations provides a benchmark for understanding the bonding and electronic structure of simpler selenium-iodine compounds. cdnsciencepub.com
The interaction of selenium with iodine can also be viewed as a charge-transfer process, where electron density is transferred from selenium to iodine. This is particularly evident in the adducts formed with organoselenium compounds, where the Se-I bond length is indicative of a charge-transfer interaction rather than a full covalent bond. researchgate.net This nuanced view of bonding suggests that assigning a simple integer oxidation state to selenium in all Se-I compounds can be an oversimplification.
Electron Transfer Processes Involving SeI₂
Electron transfer is a fundamental process in the chemistry of this compound and related species. The formation of charge-transfer adducts is, by definition, an electron transfer phenomenon. researchgate.net Furthermore, the disproportionation reactions discussed earlier are inherently redox processes involving the transfer of electrons between selenium atoms, leading to species with different oxidation states.
The redox activity of selenium compounds is also harnessed in catalysis. Iodine, often in catalytic amounts, can be used in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO) to cleave the Se-Se bond in diselenides. semanticscholar.org This process generates electrophilic selenium species that can then participate in further reactions. The iodine acts as a catalytic oxidant and is regenerated in the catalytic cycle. semanticscholar.org While this example does not directly involve pre-formed SeI₂, it illustrates the facile redox interplay between selenium and iodine.
Furthermore, photoredox catalysis can be used to mediate reactions involving selenium and iodine. For instance, visible light can induce the formation of an iodine radical from I₂, which can then initiate cascade reactions with organoselenium compounds. rsc.org Some organoselenium compounds themselves exhibit photophysical properties, such as fluorescence, which are relevant to the study of electron transfer mechanisms. scbt.com The combination of selenium organocatalysis with photoredox catalysis represents an emerging area where single-electron transfer processes are key. researchgate.net
Participation in Organoselenium Reaction Pathways
While a direct reaction pathway involving a pre-formed "this compound" molecule is not documented, the concept of a selenium-iodine species is central to certain organoselenium transformations.
Advanced Research Applications and Methodological Contributions of Diiodoselanium Chemistry
Role as Key Intermediates in Complex Synthetic Transformations
While simple selenium iodides are often not isolated, reactive species generated from elemental selenium and iodine or other selenium precursors are pivotal intermediates in the synthesis and functionalization of complex organic molecules. researchgate.netwikipedia.org These transformations are central to creating a wide array of organoselenium compounds, including those with significant biological relevance.
The formation of a carbon-selenium (C-Se) bond is a cornerstone of organoselenium chemistry. wikipedia.org Iodine-mediated reactions provide a powerful and versatile route for the selenylation of various organic substrates. mdpi.com In these reactions, a reactive electrophilic selenium species, conceptually related to diiodoselanium, is often generated in situ. This intermediate readily reacts with nucleophilic carbon centers in alkenes, alkynes, and aromatic compounds.
For instance, the iodine-mediated alkoxyselenylation of alkenes with elemental selenium proceeds through a proposed seleniranium intermediate, which is formed by the attack of an electrophilic selenium-iodine species on the double bond. mdpi.comscielo.br This methodology allows for the efficient synthesis of a variety of functionalized organoselenium compounds. researchgate.net Mechanochemical methods have also emerged for the rapid synthesis of organoselenium compounds, where magnesium-based selenium nucleophiles are generated in situ from organic halides, magnesium, and elemental selenium. nih.gov These versatile intermediates can then be used to create both symmetrical diselenides and unsymmetrical monoselenides.
Many organoselenium compounds exhibit interesting biological activities, including antioxidant properties that mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net Synthetic methodologies that employ selenium-iodine intermediates are crucial for accessing these biologically active molecules. The synthesis of selenium-containing quinone derivatives, for example, can be achieved using a catalytic system of I₂/DMSO, which generates an electrophilic selenium species (PhSeI) for the functionalization of substrates like lapachol. scielo.br
The development of synthetic routes to seleno-compounds with potential chemotherapeutic activity is an active area of research. nih.gov For example, selenocompounds with a methyl-imidoselenocarbamate structure have been shown to modulate the expression of iodothyronine deiodinases (DIO), enzymes critical for thyroid hormone regulation and implicated in cancer growth. nih.gov The synthesis of selenium-containing amino acids and selenoesters, which are important bioactive compounds, can also be accomplished using these advanced synthetic protocols. nih.govnih.gov A novel, naturally occurring seleno-compound, selenoneine, was identified in bluefin tuna, highlighting the diversity of biologically relevant seleno-compounds found in nature. nih.gov
Contributions to Fundamental Chalcogen-Halogen Chemistry
The study of selenium-iodine compounds provides profound insights into the fundamental principles of chemical bonding, particularly the nature of interactions between heavy main group elements. The Se-I bond represents a classic example of a chalcogen-halogen interaction, which spans a continuum from weak van der Waals forces to strong covalent bonds. researchgate.netwikipedia.org
The chemistry of heavy p-block elements is complex, often deviating from the trends observed in their lighter congeners. libretexts.orgsemanticscholar.org One key feature is the "inert-pair effect," where the ns² electrons are strongly attracted to the nucleus, reducing their participation in bonding and favoring lower oxidation states. libretexts.org For selenium (a Group 16 element), this influences the stability and reactivity of its compounds. wikipedia.orgnih.gov
The interaction between selenium and iodine is a prime area for studying non-covalent interactions, such as halogen bonding and chalcogen bonding. nih.govmdpi.com A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the context of Se-I chemistry, the iodine atom can form a halogen bond with a nucleophile, a phenomenon crucial in biological systems, such as the action of iodothyronine deiodinase enzymes which involve a selenium-iodine interaction. mdpi.comnih.gov Computational studies have shown that the strength of these halogen bonds is significant and can activate the C-I bond for cleavage. mdpi.comnih.gov These studies help elucidate how subtle electronic and structural changes can tune the Se-I distance and the nature of the interaction, providing a deeper understanding of bonding across the p-block of the periodic table. researchgate.net
Methodological Advancements in Spectroscopic Analysis for Selenium Compounds
The characterization of selenium compounds, especially transient or reactive species, requires sophisticated analytical techniques. Methodological advancements in spectroscopy have been indispensable for elucidating the structure, bonding, and dynamics of these molecules. uw.edu.plrjptonline.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. The ⁷⁷Se isotope, with a nuclear spin of 1/2, is NMR-active, and ⁷⁷Se NMR spectroscopy provides a direct window into the chemical environment of the selenium atom. researchgate.netnorthwestern.edu The chemical shifts in ⁷⁷Se NMR are highly sensitive to the electronic structure and coordination of the selenium center, spanning a very wide range (over 3000 ppm). northwestern.edu This sensitivity makes it an excellent "fingerprint" technique for identifying different selenium species in a mixture, including intermediates in solution. researchgate.netresearchgate.net Advanced NMR techniques, such as two-dimensional heteronuclear correlation experiments (e.g., ¹H-⁷⁷Se HMQC), allow for the indirect detection of selenium, which can be more sensitive and provide connectivity information. northwestern.eduresearchgate.net
Other spectroscopic methods are also crucial for selenium analysis. rjptonline.org Atomic spectroscopy techniques, such as Graphite Furnace Atomic Absorption Spectrometry (GFAAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are essential for the trace determination of total selenium content in various samples. uw.edu.plnih.gov When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), these methods allow for speciation analysis, which is the identification and quantification of different selenium compounds in a sample. uw.edu.plnih.gov
| Technique | Information Obtained | Application in Selenium Chemistry | Reference |
|---|---|---|---|
| ⁷⁷Se NMR | Direct observation of Se environment, chemical shifts, coupling constants | Structural elucidation of organoselenium compounds, identification of intermediates | researchgate.netnorthwestern.eduacs.org |
| ¹H-¹³C NMR | Structure of the organic framework attached to selenium | Characterization of new synthetic seleno-compounds | researchgate.net |
| ICP-MS | Ultra-trace elemental quantification, isotopic analysis | Determination of total selenium in biological and environmental samples | nih.gov |
| HPLC-ICP-MS | Separation and quantification of different selenium species | Speciation analysis of selenometabolites | uw.edu.plnih.gov |
| GFAAS | Trace elemental quantification | Selenium determination in various matrices | rjptonline.orgrjptonline.org |
Insights from Computational Chemistry in Predicting Novel Selenium-Iodine Species
Computational chemistry has become an indispensable partner to experimental studies in organoselenium chemistry. nih.govresearchgate.net Theoretical methods, particularly Density Functional Theory (DFT), provide powerful tools for predicting the existence of novel molecules, understanding their electronic structure, and rationalizing their reactivity. researchgate.net
For selenium-iodine species, computational studies can predict geometries, vibrational frequencies, and NMR chemical shifts for compounds that may be too unstable or reactive to be characterized experimentally in detail. acs.org For instance, theoretical calculations of ⁷⁷Se NMR chemical shifts show a strong correlation with experimental values. This predictive power can be used to assign spectra and identify unknown species in complex reaction mixtures. acs.org
Furthermore, computational models are critical for studying reaction mechanisms. They can be used to map out the energy landscape of a reaction, identifying transition states and intermediates, such as those involved in the iodine-mediated selenylation of alkenes. nih.gov These studies provide deep insights into the factors controlling reaction outcomes and selectivity. Computational approaches have also been instrumental in quantifying the strength and nature of non-covalent interactions, such as the halogen and chalcogen bonds that are fundamental to the chemistry of this compound and related compounds. mdpi.comnih.gov These theoretical insights not only explain experimental observations but also guide the design of new reagents and synthetic methodologies. nih.gov
| Computational Method | Predicted Property | Application in Se-I Chemistry | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular structures, reaction energies, barrier heights | Predicting stability and geometry of novel Se-I species | researchgate.net |
| DFT / GIAO | NMR chemical shifts (e.g., ⁷⁷Se) | Assigning experimental NMR spectra and identifying unknown compounds | acs.org |
| Natural Bond Orbital (NBO) Analysis | Donor-acceptor interaction energies | Quantifying the strength of halogen and chalcogen bonds | mdpi.com |
| Molecular Docking | Ligand-protein binding interactions | Studying the interaction of seleno-compounds with biological targets | nih.gov |
| QSAR | Quantitative Structure-Activity Relationships | Predicting biological activity of new organoselenium compounds | researchgate.net |
Emerging Trends and Future Research Directions in Diiodoselanium Chemistry
Development of Novel Synthetic Routes with Improved Selectivity and Sustainability
The traditional synthesis of selenium halides often involves direct reaction of the elements, which can lack precision and employ harsh conditions. Current research is focused on developing more sophisticated, selective, and sustainable methods for synthesizing selenium compounds, principles that are being extended to diiodoselanium. The emphasis is on green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. zenodo.org
Key areas of development include:
Catalyst-Assisted Syntheses: The use of catalysts, such as copper, palladium, or nickel, is being explored to facilitate the formation of selenium-carbon bonds under milder conditions, a strategy that could be adapted for controlled selenohalogenation reactions. arkat-usa.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry. This technology can improve the safety and selectivity of reactions involving reactive intermediates, potentially enabling the controlled synthesis of specific selenium iodides.
Alternative Solvents and Reducing Agents: Research into greener solvents and more benign reducing agents, such as sodium borohydride (B1222165) in protic solvents, is underway to replace toxic and hazardous materials often used in traditional organoselenium chemistry. arkat-usa.orgmdpi.com
| Synthetic Approach | Traditional Methods | Emerging Sustainable Methods |
| Reagents | Elemental selenium, strong acids/bases, hazardous solvents (e.g., HMPA, NMP). arkat-usa.org | Use of milder reducing agents (e.g., NaBH4), catalytic systems, renewable feedstocks. zenodo.orgmdpi.com |
| Conditions | High temperatures, long reaction times, harsh conditions. arkat-usa.org | Room temperature reactions, shorter reaction times, use of flow chemistry for precise control. |
| Sustainability | Generation of significant waste, use of toxic materials, low atom economy. | Focus on biodegradable materials, waste reduction, improved atom economy, and cleaner manufacturing processes. zenodo.org |
| Selectivity | Often results in a mixture of products, requiring extensive purification. | High selectivity for desired products, minimizing byproducts. mdpi.com |
Exploration of SeI2 in Catalysis and Advanced Materials Science (Academic focus only)
The unique electronic properties of the selenium-iodine bond make SeI2 an intriguing candidate for applications in catalysis and materials science. While still an emerging area, academic exploration is paving the way for future innovations.
Catalysis: Organoselenium compounds are recognized as powerful catalysts for a variety of organic transformations, including oxidations, reductions, and cyclizations. researchgate.netrsc.org The electrophilic nature of selenium in SeI2 can be harnessed for catalytic applications. For instance, it could serve as a catalyst in electrophilic halogenation or halocyclization reactions, where the selenium center activates a halogenating agent. acs.org Research has demonstrated the potential of hypervalent selenium-halogen species, generated in situ, to act as highly efficient catalysts in these transformations. acs.org The development of chiral selenium catalysts has also opened avenues for stereoselective reactions. researchgate.net
Advanced Materials Science: Selenium is a key component in chalcogenide glasses and other functional materials. The incorporation of iodine alongside selenium can modulate the electronic and optical properties of these materials. Future research may focus on:
Doped Carbon Materials: N,Se-co-doped porous carbon has shown high electrocatalytic activity for triiodide reduction, a key reaction in dye-sensitized solar cells. acs.org SeI2 could be investigated as a precursor for creating such dual-doped materials.
Semiconductors: Selenium-based materials are integral to various electronic devices. The introduction of iodine can tune the bandgap and conductivity, leading to the development of novel semiconductors for energy applications. acs.org
Nanoparticles: Selenium nanoparticles (SeNPs) are being studied for their unique biological and electronic properties. nih.gov Synthesizing SeNPs that incorporate iodine could lead to materials with novel functionalities.
Advanced In Situ Spectroscopic Studies of SeI2 Reactivity and Dynamics
Understanding the behavior of this compound in solution and during reactions is crucial for harnessing its full potential. Traditional analytical methods often study reactions post-completion. However, advanced in situ spectroscopic techniques allow researchers to observe reactive intermediates and reaction dynamics in real-time.
77Se NMR Spectroscopy: Selenium-77 NMR is a particularly powerful tool for studying selenium compounds. researchgate.net Its high sensitivity to the chemical environment of the selenium nucleus allows for the identification of different selenium-iodine species in solution, such as Se2I2 and SeI2, and for monitoring their equilibrium and reaction pathways. researchgate.net
X-ray Absorption Spectroscopy (XAS): This technique can provide detailed information about the local atomic structure around selenium atoms, even in non-crystalline or solution-phase samples. In situ XAS has been used to determine the structure of adsorbed selenium species at solid-liquid interfaces, a method that could be applied to study the interaction of SeI2 with catalytic surfaces. nih.gov
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can identify functional groups and track changes in bonding during a reaction. They have been used to study the speciation of selenium(IV) in aqueous solutions, including the formation of dimeric species. researchgate.net
| Spectroscopic Technique | Information Provided on SeI2 Systems | Research Findings |
| 77Se NMR | Identification of different Se-I species in solution, chemical shifts, spin-spin coupling. | Used to identify Se3I2, Se2I2, and SeI2 in carbon disulfide solutions. researchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, coordination environment, oxidation state. | Revealed the bidentate inner-sphere complex formation of selenite (B80905) on goethite surfaces. nih.gov |
| Raman/IR Spectroscopy | Vibrational modes, bond strengths, identification of functional groups. | Elucidated the dimerization of selenium(IV) species in aqueous solutions through hydrogen bonding. researchgate.net |
| Cyclic Voltammetry (CV) | Redox potentials, electron transfer kinetics. | Investigated the redox chemistry of selenium on galena surfaces, identifying specific reduction and oxidation peaks. mdpi.com |
Integration of Machine Learning and Artificial Intelligence in Computational Studies of Selenium Chemistry
The synergy between computational chemistry and artificial intelligence (AI) is revolutionizing chemical research. arxiv.orgnih.gov Machine learning (ML) algorithms can analyze vast datasets to predict molecular properties, reaction outcomes, and optimal synthetic pathways, significantly accelerating the pace of discovery. electropages.combbntimes.com
In the context of selenium chemistry, AI and ML are poised to make a transformative impact: nih.gov
Predictive Modeling: ML models can be trained on existing data to predict the structural, electronic, and reactive properties of new selenium-iodine compounds, guiding experimental efforts toward the most promising candidates.
Reaction Optimization: AI can propose optimal conditions for the synthesis of this compound and its derivatives, improving yields and reducing experimental trial and error. bbntimes.com
Mechanism Elucidation: By analyzing computational data from quantum mechanics simulations, ML can help identify patterns and uncover complex reaction mechanisms that might be difficult to discern through manual analysis.
Materials Discovery: AI algorithms can screen virtual libraries of selenium-iodine systems to identify novel materials with desirable properties for applications in electronics, catalysis, or energy storage. bbntimes.com
Design of Novel Selenium-Iodine Systems with Tunable Reactivity and Properties
Building upon the advancements in synthesis, analysis, and computation, a major future direction is the rational design of novel selenium-iodine systems with tailored functionalities. The goal is to move beyond simple molecules and create complex, functional systems where the Se-I bond is a key design element.
Future research in this area may include:
Redox-Switchable Catalysts: Designing organoselenium catalysts where the activity can be turned "on" or "off" by controlling the oxidation state of the selenium center, potentially through reversible formation and cleavage of a Se-I bond.
Supramolecular Assemblies: Utilizing the Se-I bond as a building block for creating self-assembled supramolecular structures with unique host-guest chemistry or material properties.
Bioinspired Systems: Selenium and iodine are both essential trace elements crucial for thyroid hormone function, where selenium-dependent enzymes (deiodinases) metabolize iodine-containing hormones. mdpi.com Understanding these biological systems could inspire the design of novel Se-I systems with specific catalytic or biological activities. mdpi.com
Multi-target-directed Ligands: The design and synthesis of hybrid molecules containing both selenium and iodine moieties could lead to compounds with dual activities, for example, in medicinal chemistry. mdpi.com
The exploration of this compound and related compounds is entering a new and exciting phase. By leveraging sustainable synthetic methods, exploring novel applications, employing advanced analytical tools, and integrating artificial intelligence, researchers are set to unlock the full potential of these fascinating selenium-iodine systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
